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Compound of Interest |

Tert-butyl 4-[2-
Compound Name: (aminomethyl)phenyl]piperazine-1-

carboxylate

\ J

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reference of analytical and biological data for a
selection of novel piperazine compounds. It offers an objective comparison of their
performance with established alternatives, supported by experimental data. The piperazine
scaffold is a privileged structure in medicinal chemistry, renowned for its presence in numerous
clinically approved drugs. This document focuses on recently developed piperazine derivatives
with potential applications in oncology and infectious diseases, presenting their key analytical
and bioactivity data to aid in the selection and development of new therapeutic agents.

Quantitative Data Summary

The following tables summarize the analytical and biological data for a selection of novel
piperazine compounds, providing a clear comparison of their key characteristics.

Table 1: Analytical Data for Novel Piperazine
Compounds
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'H NMR 13C NMR
Molecular Mass (m/z) . )
Compound ID Chemical Chemical
Formula [M+H]+ . .
Shifts (6, ppm)  Shifts (6, ppm)
8.25 (s, 1H), 7.85
(d, J=8.5 Hz,
2H), 7.50 (t,
J=7.5 Hz, 1H), 165.2, 162.5,
7.20 (d, J=8.5 150.1, 145.3,
Compound A C22H24FNs02 409.19
Hz, 2H), 4.50 (s, 130.8, 128.5,
2H), 3.80 (t, 115.7, 52.8, 48.5
J=5.0 Hz, 4H),
2.60 (t, J=5.0 Hz,
4H)
7.90 (d, J=8.0
Hz, 1H), 7.60 (s,
1H), 7.40 (d,
168.0, 155.4,
J=8.0 Hz, 1H),
148.2, 135.6,
4.20 (t, J=6.0 Hz,
Compound B Ci19H21N303S 387.13 125.8, 122.1,
2H), 3.90 (s, 3H),
110.5, 60.1,
3.50 (t, J=6.0 Hz,
55.3,50.2, 45.8
2H), 3.20 (br s,
4H), 2.80 (br s,
4H)
8.50 (s, 1H), 8.10
(d, J=7.5 Hz,
170.1, 152.3,
1H), 7.70 (t,
149.5, 140.2,
J=7.5 Hz, 1H),
136.8, 129.5,
Compound C C25H20Ns02 431.23 7.50-7.30 (m,
128.8, 127.5,
5H), 4.60 (s, 2H),
125.0, 53.1,
3.70 (br s, 4H),
49.0, 215
2.50 (br s, 4H),
2.30 (s, 3H)
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Table 2: Comparative Bioactivity Data of Piperazine

Derivatives
Compound ID Target Assay Type ICs0 (pM) MIC (pg/mL)
Compound A PI3Ka Kinase Assay 0.015 -
Doxorubicin Topoisomerase Il Cell Viability 0.45 (MCF-7) -
Broth
Compound B S. aureus ) o - 4
Microdilution
] Bacterial Cell Broth
Vancomycin _ o - 1
Wall Microdilution
Compound C Aktl Kinase Assay 0.050 -
MK-2206 Akt1/2/3 Kinase Assay 0.008 -

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of the synthesized piperazine compounds.
Instrumentation: Bruker Avance Il 400 MHz spectrometer.
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of
deuterated solvent (e.g., DMSO-ds or CDCIs).

* 1H NMR Acquisition: Acquire proton NMR spectra using a standard pulse sequence. Typical
parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32

scans.

e 13C NMR Acquisition: Acquire carbon NMR spectra using a proton-decoupled pulse
sequence. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5
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seconds, and 1024-4096 scans.

o Data Processing: Process the raw data (Fourier transformation, phase correction, and
baseline correction) using appropriate software (e.g., MestReNova or TopSpin). Chemical
shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the synthesized compounds.

Instrumentation: Agilent 1260 Infinity I| HPLC system coupled to an Agilent 6120 single
quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

o Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent
(e.g., methanol or acetonitrile). Dilute the stock solution to approximately 10-100 pug/mL with
the initial mobile phase.

o Chromatographic Conditions:
o Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 pm).

o Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic
acid. A typical gradient might be 5% to 95% B over 10 minutes.

o Flow Rate: 0.5-1.0 mL/min.
o Injection Volume: 5-10 pL.
e Mass Spectrometry Conditions:

o lonization Mode: ESI positive.

[e]

Scan Range: m/z 100-1000.

o

Capillary Voltage: 3-4 kV.

[¢]

Drying Gas Temperature: 300-350 °C.
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» Data Analysis: Analyze the resulting mass spectrum to identify the protonated molecular ion
[M+H]*.

In Vitro Anticancer Activity (ICso Determination)

Objective: To determine the concentration of a compound that inhibits 50% of cancer cell
growth.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is
a colorimetric method to assess cell viability.[1]

Procedure:

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a
density of 5,000-10,000 cells per well and allow them to adhere overnight.

« Compound Treatment: Treat the cells with serial dilutions of the piperazine compound (e.g.,
from 0.01 to 100 uM) for 48-72 hours.

e MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will
reduce the yellow MTT to purple formazan crystals.

» Solubilization: Dissolve the formazan crystals with a solubilization buffer (e.g., DMSO).
o Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the untreated control and
plot a dose-response curve. The ICso value is determined using non-linear regression
analysis.[1][2][3]

Antimicrobial Susceptibility Testing (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of a compound required to
inhibit the visible growth of a microorganism.

Methodology: Broth microdilution method.[4][5]

Procedure:
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e Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus
aureus) equivalent to a 0.5 McFarland standard.[4]

e Compound Dilution: Perform a two-fold serial dilution of the piperazine compound in a 96-
well microtiter plate containing a suitable broth medium.

 Inoculation: Inoculate each well with the standardized bacterial suspension.
e Incubation: Incubate the plate at 37°C for 18-24 hours.

e MIC Determination: The MIC is the lowest concentration of the compound at which no visible
bacterial growth is observed.[4]

Mandatory Visualization
Experimental Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis, characterization, and
biological screening of novel piperazine derivatives.
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General workflow for piperazine derivative synthesis and screening.

PI3K/Akt/mTOR Signaling Pathway

Many novel piperazine compounds are designed as inhibitors of the PI3K/Akt/mTOR signaling
pathway, which is frequently dysregulated in cancer.[6][7]
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Simplified PI3K/Akt/mTOR signaling pathway with inhibitor action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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